molecular formula C12H25NO B14681657 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol CAS No. 37096-93-8

2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol

Cat. No.: B14681657
CAS No.: 37096-93-8
M. Wt: 199.33 g/mol
InChI Key: YJEXLVQMCUHSKZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a heptanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol typically involves the reaction of 2-methyl-6-heptanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as metabolism and cell proliferation .

Comparison with Similar Compounds

  • 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • 1-((2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol
  • α-Pyrrolidinovalerophenone

Comparison: Compared to these similar compounds, 2-Methyl-6-(pyrrolidin-1-yl)heptan-2-ol is unique due to its specific heptanol backbone, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring in all these compounds contributes to their biological activity, but the variations in the backbone structure can lead to differences in their reactivity and applications .

Properties

CAS No.

37096-93-8

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-methyl-6-pyrrolidin-1-ylheptan-2-ol

InChI

InChI=1S/C12H25NO/c1-11(13-9-4-5-10-13)7-6-8-12(2,3)14/h11,14H,4-10H2,1-3H3

InChI Key

YJEXLVQMCUHSKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)N1CCCC1

Origin of Product

United States

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